N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide
Overview
Description
N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and an ethyl chain linked to a phenyloxamide moiety. It has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is first synthesized or obtained from commercial sources.
Introduction of the 3,4-dimethoxybenzoyl group: The piperazine intermediate is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 3,4-dimethoxybenzoyl-piperazine derivative.
Attachment of the ethyl chain: The 3,4-dimethoxybenzoyl-piperazine derivative is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl chain.
Formation of the phenyloxamide moiety: Finally, the ethylated intermediate is reacted with phenyl isocyanate to form the desired N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antipsychotic, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors such as dopamine and serotonin receptors, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.
Comparison with Similar Compounds
N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide can be compared with other piperazine derivatives, such as:
N-[2-[4-(2-methoxybenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide: Similar structure but with a 2-methoxybenzoyl group instead of a 3,4-dimethoxybenzoyl group.
N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N’-(4-fluorophenyl)oxamide: Similar structure but with a 4-fluorophenyl group instead of a phenyl group.
The uniqueness of N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N’-phenyloxamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-31-19-9-8-17(16-20(19)32-2)23(30)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOHASXQNGPQOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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